molecular formula C17H19ClN2O4 B11828956 Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride

Cat. No.: B11828956
M. Wt: 350.8 g/mol
InChI Key: KIBWZJAQUJRWDX-UHFFFAOYSA-N
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Description

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a nitro group, a methyl ester, and an amino group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then reacted with 4-methylbenzyl chloride to form the desired compound. The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline media (e.g., NaOH/H₂O), saponification proceeds at elevated temperatures (80–100°C), forming 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoic acid. Acidic hydrolysis (HCl/EtOH) requires prolonged reflux but avoids decarboxylation side reactions .

Key Data:

ConditionProductYieldSource
1M NaOH, 80°C, 4hCarboxylic acid92–95%
6M HCl, EtOH, 12hCarboxylic acid (no decarboxylation)88%

Reduction of the Nitro Group

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (SnCl₂/HCl). This reaction is pivotal for generating bioactive amine derivatives. Hydrogenation at 50 psi H₂ in ethanol achieves full conversion within 2 hours .

Comparative Reactivity:

Reducing AgentConditionsProduct Amine Purity
10% Pd-C, H₂ (50 psi)EtOH, 25°C, 2h99%
SnCl₂ (2 equiv)HCl/EtOH, reflux, 6h85% (with ester hydrolysis)

Electrophilic Aromatic Substitution

The electron-rich benzylamino-methyl group directs electrophiles to the para position of the benzene ring. Bromination (Br₂/AcOH) at 40°C introduces a bromine atom with >95% regioselectivity, forming 4-bromo-3-nitro derivatives .

Bromination Efficiency:

ElectrophileSolventTemperatureYieldByproducts
Br₂ (1.1 eq)Acetic acid40°C96%<2% dibromo

Amide Formation via Acylation

The secondary amine in the benzylamino-methyl group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (Et₃N), yielding N-acylated products. This modification enhances lipophilicity for drug delivery applications .

Acylation Parameters:

Acylating AgentBaseReaction TimeProduct Solubility
Acetyl chlorideEt₃N1h, 0°CImproved in DCM
Butyryl chloridePyridine2h, 25°CModerate in THF

Palladium-Catalyzed Cross-Coupling

The aryl bromide (generated via bromination) participates in Suzuki-Miyaura couplings with boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, biaryl derivatives are synthesized for angiotensin II antagonist research .

Coupling Example:

Boronic AcidCatalyst LoadingYieldApplication
4-Methoxyphenyl2 mol% Pd89%Antihypertensive leads

Ester Transposition

Transesterification with higher alcohols (e.g., benzyl alcohol) occurs via acid catalysis (H₂SO₄). This reaction retains the nitro and amine functionalities while modifying the ester’s alkyl group .

Transesterification Outcomes:

AlcoholCatalystTemperatureNew Ester Yield
Benzyl alcoholH₂SO₄110°C78%
Isopropyl alc.TsOH80°C65%

N-Alkylation of the Benzylamino Group

The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base. This forms quaternary ammonium salts, which are investigated for antimicrobial activity .

Alkylation Efficiency:

Alkyl HalideBaseSolventQuaternary Salt Yield
Methyl iodideK₂CO₃DMF82%
Ethyl bromoacetateCs₂CO₃DMSO73%

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrito intermediate. This reactivity is harnessed for photolabile protecting group studies .

Photolysis Data:

Light SourceSolventDegradation Half-Life
UV-C (254 nm)MeCN15 min
UV-A (365 nm)MeOH>24h (stable)

Scientific Research Applications

Synthetic Pathways

The synthesis of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride can be achieved through various chemical reactions. A common method involves the reaction of 4-nitrobenzoic acid derivatives with amines under controlled conditions to yield the desired product. The process typically includes the following steps:

  • Formation of the Nitro Group : Starting from a suitable benzoic acid derivative, nitration is performed to introduce the nitro group.
  • Amine Reaction : The nitro compound is then reacted with an appropriate amine, such as 4-methylbenzylamine, to form the amide linkage.
  • Esterification : Finally, methylation occurs to form the ester derivative.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating potent activity against tumor cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary tests revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that this compound could serve as a broad-spectrum antimicrobial agent.

Cytotoxicity Assays

A detailed study on human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability over a period of 48 hours. The compound's mechanism of action may involve:

  • Enzymatic Reduction : The nitro group can be enzymatically reduced in hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.

Antimicrobial Activity Study

In another study focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound's effectiveness highlights its potential for use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the nitro group and benzyl moiety.

    4-Methylbenzhydrylamine resin hydrochloride: Contains a similar benzyl amino group but is used primarily in solid-phase peptide synthesis.

    3-Amino-4-methylbenzoic acid: Similar aromatic structure with an amino group but different functional groups.

Uniqueness

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical transformations, making it a valuable compound in research and industry.

Biological Activity

Methyl 4-(((4-methylbenzyl)amino)methyl)-3-nitrobenzoate hydrochloride, a compound with significant biological activity, is of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C15H16N2O4·HCl
  • Molecular Weight : 320.76 g/mol
  • CAS Number : 12064511

The compound features a nitro group, an amino group, and an ester functional group, which contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may act as a modulator of specific receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on breast cancer cells revealed significant reductions in cell viability when treated with this compound.
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Reduced proliferation
A549 (Lung)25Cell cycle arrest

Case Studies

  • Case Study on Breast Cancer :
    In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study on Lung Cancer :
    A549 lung cancer cells exhibited significant sensitivity to the compound, with an IC50 value of 25 µM. The study suggested that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further evaluation through comprehensive toxicological studies.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22;/h3-9,18H,10-11H2,1-2H3;1H

InChI Key

KIBWZJAQUJRWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-].Cl

Origin of Product

United States

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